1H-Furo[3,4-f]benzimidazole-5,7-dione is a heterocyclic compound characterized by a fused ring system that combines a furo and a benzimidazole structure. Its molecular formula is , and it is recognized for its unique electronic properties and potential biological activities. This compound is classified as a derivative of benzimidazole, which is known for its various applications in medicinal chemistry and materials science.
1H-Furo[3,4-f]benzimidazole-5,7-dione falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is further classified as a benzimidazole derivative due to the presence of the benzimidazole moiety in its structure.
The synthesis of 1H-Furo[3,4-f]benzimidazole-5,7-dione can be accomplished through several methods. A common approach involves the cyclization of 2-aminobenzimidazole with maleic anhydride under controlled conditions. This reaction typically requires a catalyst to facilitate the cyclization process.
Industrial production methods may mirror these synthetic routes but are optimized for larger scale production, often employing continuous flow reactors for consistency and yield improvement.
The molecular structure of 1H-Furo[3,4-f]benzimidazole-5,7-dione features a fused ring system comprising a furan ring and a benzimidazole ring. This unique fusion imparts distinct electronic and steric properties to the compound.
The structural integrity allows for various chemical interactions that are crucial for its biological activities.
1H-Furo[3,4-f]benzimidazole-5,7-dione participates in several types of chemical reactions:
The specific conditions for these reactions can vary widely based on the desired outcome and reagents used. For example, oxidation may require specific oxidants like potassium permanganate or chromium trioxide.
The mechanism of action for 1H-Furo[3,4-f]benzimidazole-5,7-dione is context-dependent, particularly in medicinal chemistry applications. It is believed to interact with biological targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding and π-π stacking due to its planar structure.
The compound's ability to modulate enzyme activity or receptor interactions makes it a candidate for drug development. Its unique structural features contribute to its reactivity and interaction profiles with biological molecules.
Relevant data regarding these properties can be derived from experimental findings during synthesis and characterization processes.
1H-Furo[3,4-f]benzimidazole-5,7-dione has numerous applications across various scientific fields:
The compound systematically named 1H-Furo[3,4-f]benzimidazole-5,7-dione (CAS RN: 167993-16-0) belongs to the class of fused tricyclic heterocycles. Its molecular formula is C₉H₄N₂O₃ (MW: 188.14 g/mol), as confirmed by high-resolution mass spectrometry [8]. The IUPAC name reflects its polycyclic architecture:
Systematic classification identifies it as:
X-ray diffraction studies reveal a near-planar tricyclic framework with minor deviations due to ring strain. The crystal lattice adopts a triclinic system (space group Pī), with unit cell parameters a = 6.82 Å, b = 7.35 Å, c = 9.41 Å, α = 78.5°, β = 85.2°, γ = 89.6° [4]. Key geometric features include:
Table 1: Bond Lengths and Angles from Crystallography
Parameter | Value (Å/°) | Significance |
---|---|---|
C5=O / C7=O bond lengths | 1.214 ± 0.003 | Characteristic quinone carbonyls |
Benzimidazole C-N bonds | 1.335–1.352 | Delocalized single-double bond system |
Furan C-O-C angle | 106.7° | Consistent with strained furanoid ring |
Dihedral angle (furan/imidazole) | 3.8° | Near coplanarity facilitating π-conjugation |
The planarity maximizes π-conjugation across all three rings, while the fused lactone-like furandione induces slight pyramidalization at N1 (sum of angles ≈ 353.89°) to minimize steric clash [4] [9].
Nuclear Magnetic Resonance (NMR)
¹³C NMR (DMSO-d₆, 125 MHz) exhibits six distinct carbon signals:
Infrared Spectroscopy
IR (KBr, cm⁻¹):
UV-Vis Spectroscopy
Ethanol solution exhibits λₘₐₓ at 290 nm (π→π* benzimidazole) and 365 nm (n→π* quinone), with ε = 12,400 M⁻¹cm⁻¹ at 290 nm. The 365 nm band indicates extended conjugation via the fused system [4].
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 12.85 (s, 1H) | Imidazole N1-H |
¹³C NMR | δ 175.8, 158.4, 145.6–120.2 | C5/C7=O; C2; aromatics |
IR | 1725, 1690 cm⁻¹ | Furan-dione carbonyls |
UV-Vis | 290 nm (ε=12,400), 365 nm (ε=3,800) | π→π/n→π transitions |
Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level provides insights into electronic properties:
Frontier molecular orbitals reveal:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1